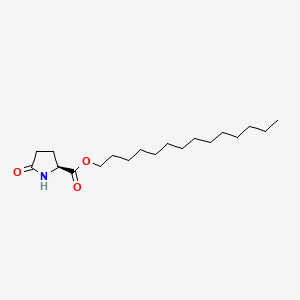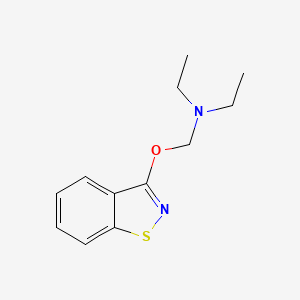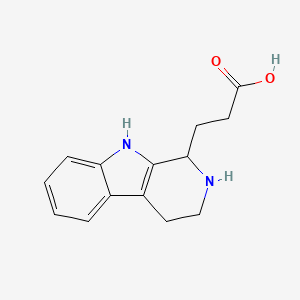
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid is a compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its potential as an estrogen receptor modulator and its implications in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of specific catalysts and solvents to facilitate the formation of the desired beta-carboline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Aplicaciones Científicas De Investigación
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has shown promise as an estrogen receptor modulator, making it a candidate for cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid exerts its effects involves its interaction with molecular targets such as estrogen receptors. By binding to these receptors, it can modulate their activity, influencing various cellular pathways involved in growth and proliferation. This makes it a potential therapeutic agent for conditions like cancer .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydroharman: Another beta-carboline with similar structural features but different biological activities.
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole: A related compound with variations in its functional groups
Uniqueness
What sets 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid apart is its specific propionic acid moiety, which can influence its binding affinity and selectivity for estrogen receptors. This unique feature may enhance its therapeutic potential compared to other similar compounds .
Propiedades
Número CAS |
88661-51-2 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,12,15-16H,5-8H2,(H,17,18) |
Clave InChI |
XIAYIHRUXVWWSD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


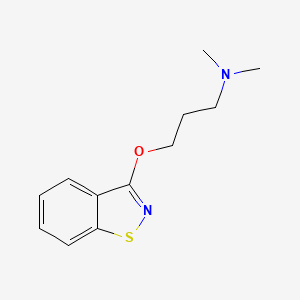
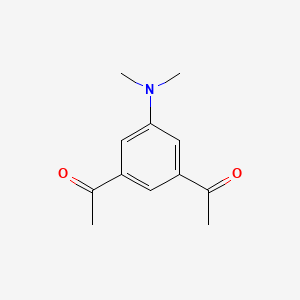


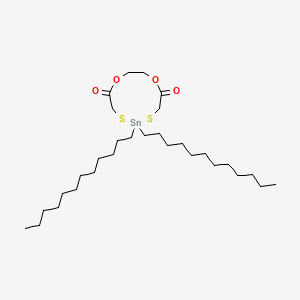



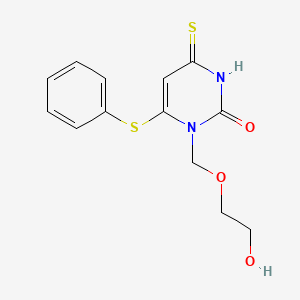
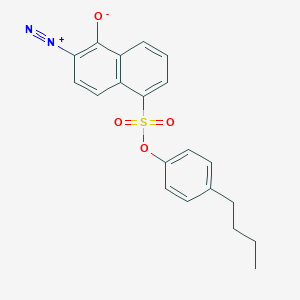
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
